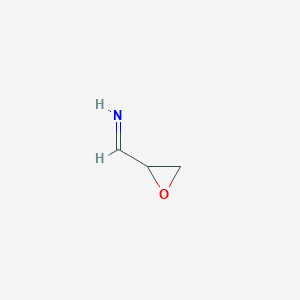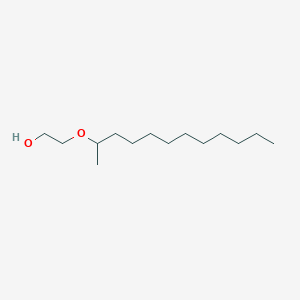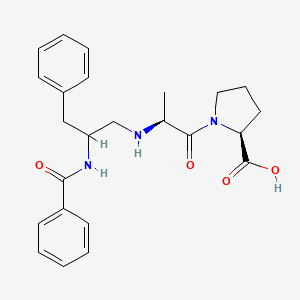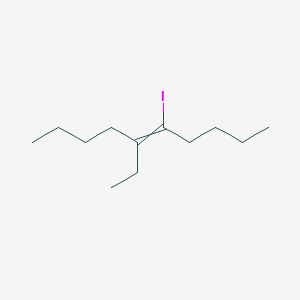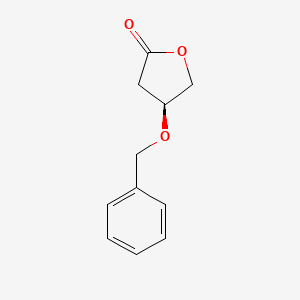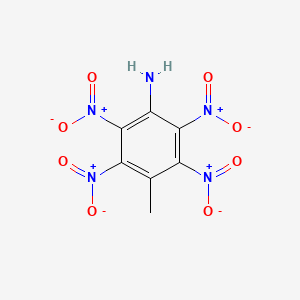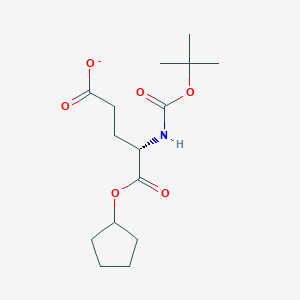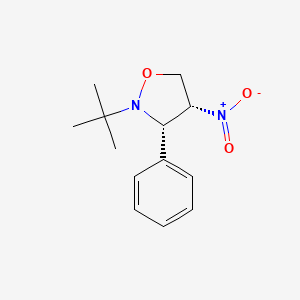
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a five-membered oxazolidine ring, substituted with a tert-butyl group, a nitro group, and a phenyl group. The stereochemistry of the compound is defined by the (3S,4R) configuration, which plays a crucial role in its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitroalkene with an amino alcohol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and solvents such as dichloromethane or ethanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve sustainable and scalable synthesis of such compounds . These systems allow for precise control over reaction parameters, leading to higher selectivity and reduced waste.
化学反応の分析
Types of Reactions
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization: The oxazolidine ring can be opened under acidic or basic conditions, leading to the formation of different intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophilic reagents such as bromine or chlorine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Major products formed from these reactions include amino derivatives, substituted phenyl compounds, and various ring-opened intermediates. These products can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
(3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of chiral ligands and catalysts used in asymmetric synthesis.
Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.
Industry: It is used in the production of fine chemicals and specialty materials, where its unique reactivity and stereochemistry are advantageous.
作用機序
The mechanism of action of (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of active metabolites that interact with cellular targets, modulating their activity.
類似化合物との比較
Similar Compounds
- (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
- (3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate
Uniqueness
Compared to similar compounds, (3S,4R)-2-tert-Butyl-4-nitro-3-phenyl-1,2-oxazolidine stands out due to its unique combination of functional groups and stereochemistry. The presence of the nitro group and the tert-butyl group provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
87190-52-1 |
|---|---|
分子式 |
C13H18N2O3 |
分子量 |
250.29 g/mol |
IUPAC名 |
(3S,4R)-2-tert-butyl-4-nitro-3-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)14-12(10-7-5-4-6-8-10)11(9-18-14)15(16)17/h4-8,11-12H,9H2,1-3H3/t11-,12-/m0/s1 |
InChIキー |
GSWARVZFHFACLF-RYUDHWBXSA-N |
異性体SMILES |
CC(C)(C)N1[C@H]([C@H](CO1)[N+](=O)[O-])C2=CC=CC=C2 |
正規SMILES |
CC(C)(C)N1C(C(CO1)[N+](=O)[O-])C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


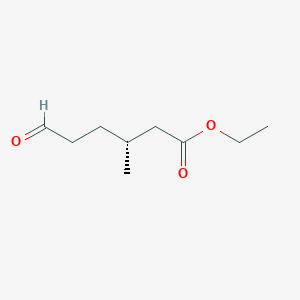
![3-({Bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)propanoic acid](/img/structure/B14424268.png)

![1,3-Bis[diazo-[3-[diazo(phenyl)methyl]phenyl]methyl]benzene](/img/structure/B14424290.png)
![Ethyl 2-azido-3-[2-(3-phenyloxiran-2-yl)phenyl]prop-2-enoate](/img/structure/B14424294.png)

